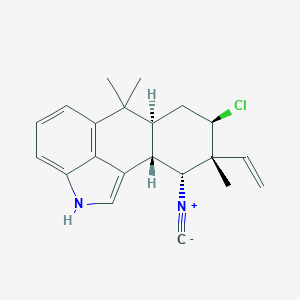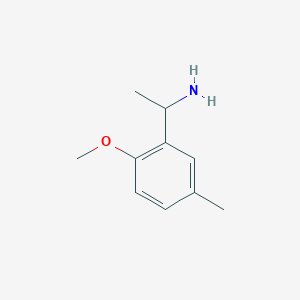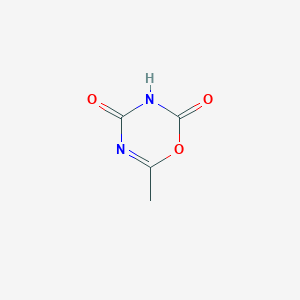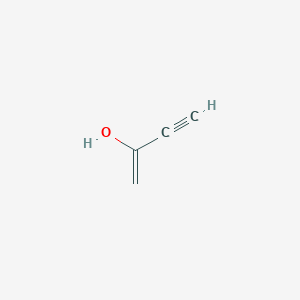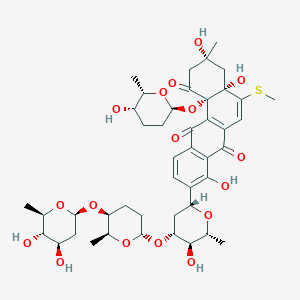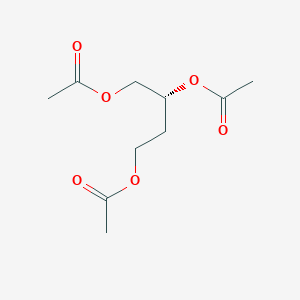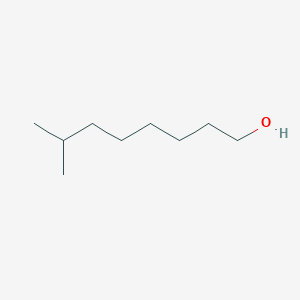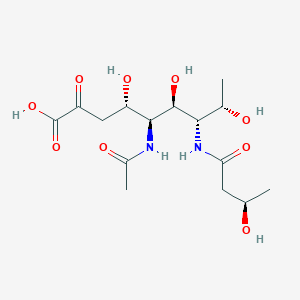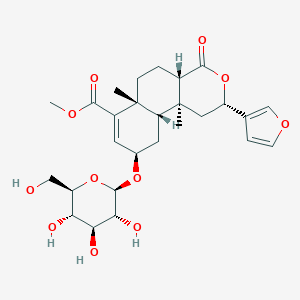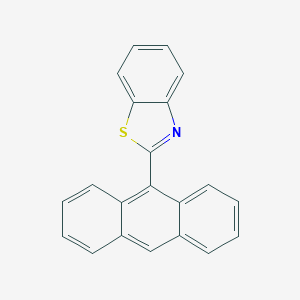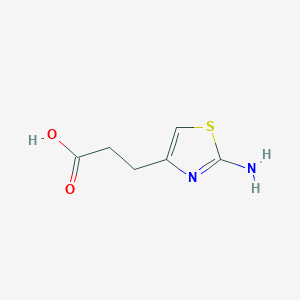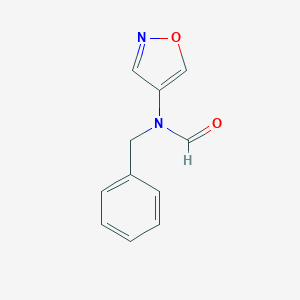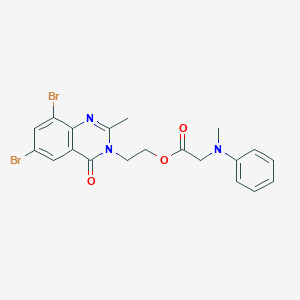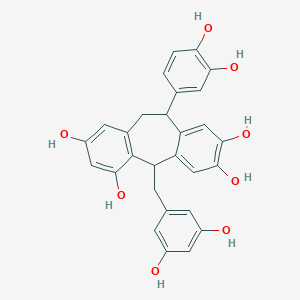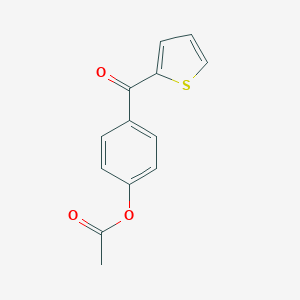
2-(4-Acetoxybenzoyl) thiophene
Overview
Description
2-(4-Acetoxybenzoyl) thiophene (2-ABS) is an organic compound that has been used in various scientific research applications. It is a derivative of thiophene, a five-membered ring with a sulfur atom at the center. The compound is known for its diverse biological activities and its ability to act as a chelating agent for metals. It has been used for various medical and scientific research purposes, including in vitro and in vivo studies.
Scientific Research Applications
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The specific methods of application or experimental procedures in this field would depend on the type of material and the environment in which it is used. The outcomes of using thiophene derivatives as corrosion inhibitors would be a reduction in the rate of corrosion, which can be quantified using various methods such as electrochemical measurements.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their incorporation into semiconductor devices. The outcomes would be improved performance of the semiconductor devices, which can be quantified using electrical measurements.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The methods of application would involve the synthesis of specific thiophene derivatives and their incorporation into OFET devices. The outcomes would be improved performance of the OFET devices, which can be quantified using electrical measurements.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The methods of application would involve the synthesis of specific thiophene derivatives and their incorporation into OLED devices. The outcomes would be improved performance of the OLED devices, which can be quantified using optical and electrical measurements.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their testing in biological systems. The outcomes would be the observed biological effects, which can be quantified using various biological assays.
Medicinal Chemistry
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . The outcomes would be the discovery of new lead molecules for drug development, which can be quantified using various biological and chemical assays.
Nonsteroidal Anti-Inflammatory Drugs
Thiophene derivatives such as suprofen have a 2-substituted thiophene framework and are known as nonsteroidal anti-inflammatory drugs . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their testing in biological systems. The outcomes would be the observed biological effects, which can be quantified using various biological assays.
Dental Anesthetics
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their testing in biological systems. The outcomes would be the observed biological effects, which can be quantified using various biological assays.
Synthesis of Thiophene Derivatives
Thiophene derivatives can be synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The outcomes would be the successful synthesis of specific thiophene derivatives, which can be quantified using various chemical assays.
Synthesis of Biologically Active Compounds
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their testing in biological systems. The outcomes would be the observed biological effects, which can be quantified using various biological assays.
Therapeutic Applications
In medicinal chemistry, thiophene derivatives have been very well known for their therapeutic applications . The simple thiophenes are stable liquids which closely resemble the corresponding benzene compounds in boiling point and even in smell . They occur in coal tar distillates . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their testing in biological systems. The outcomes would be the observed biological effects, which can be quantified using various biological assays.
Biodegradable and Antibacterial Materials
Thiophene derivatives can be used in the synthesis of biodegradable and antibacterial materials . The methods of application in this field would involve the synthesis of specific thiophene derivatives and their incorporation into materials. The outcomes would be the successful synthesis of biodegradable and antibacterial materials, which can be quantified using various chemical assays.
properties
IUPAC Name |
[4-(thiophene-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-9(14)16-11-6-4-10(5-7-11)13(15)12-3-2-8-17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNRDYNXMZHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642184 | |
| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetoxybenzoyl) thiophene | |
CAS RN |
106882-30-8 | |
| Record name | [4-(Acetyloxy)phenyl]-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



